![molecular formula C14H24 B13778906 2-Butyl-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene CAS No. 61685-34-5](/img/structure/B13778906.png)
2-Butyl-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butylbornene is an organic compound belonging to the class of alkenes It is characterized by the presence of a butyl group attached to the bornene structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butylbornene typically involves the use of organolithium reagents. One common method starts with d-camphor 2,4,6-triisopropylbenzenesulfonylhydrazone. The process involves the following steps :
-
Formation of the Intermediate:
- In a 500-mL Erlenmeyer flask, 66.0 g of 2,4,6-triisopropylbenzenesulfonylhydrazide and 30.4 g of d-camphor are dissolved in 100 mL of freshly distilled acetonitrile.
- 20.0 mL of concentrated hydrochloric acid is added, and the solution is stirred overnight.
- The resulting white crystals are collected by suction filtration and dissolved in dichloromethane.
-
Formation of 2-Butylbornene:
- In a 1-L, three-necked flask, 40.0 g of the intermediate is dissolved in hexane and tetramethylethylenediamine.
- The solution is cooled to approximately -55°C, and 158 mL of 1.29 M sec-butyllithium is added.
- The mixture is stirred, and then 15.2 g of butyl bromide is added.
- The reaction mixture is stirred at room temperature overnight, and the product is isolated by distillation.
Industrial Production Methods: Industrial production methods for 2-Butylbornene are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of flow microreactors has been explored to improve the efficiency and control of the reactions .
化学反応の分析
Types of Reactions: 2-Butylbornene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can occur with reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2-Butylbornene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Butylbornene involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved depend on the specific application and the nature of the target molecule .
類似化合物との比較
- 2-Methylbornene
- 2-Ethylbornene
- 2-Propylbornene
Comparison: 2-Butylbornene is unique due to its specific butyl group, which imparts distinct reactivity and properties compared to its methyl, ethyl, and propyl counterparts. This uniqueness makes it valuable in specific synthetic applications where other similar compounds may not be suitable .
特性
CAS番号 |
61685-34-5 |
|---|---|
分子式 |
C14H24 |
分子量 |
192.34 g/mol |
IUPAC名 |
2-butyl-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C14H24/c1-5-6-7-12-10-11-8-9-14(12,4)13(11,2)3/h10-11H,5-9H2,1-4H3 |
InChIキー |
KWSSUXIEHAITGW-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC2CCC1(C2(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


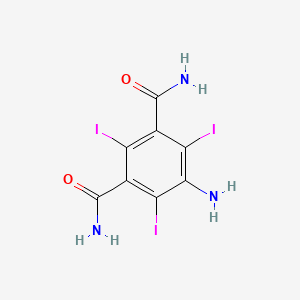
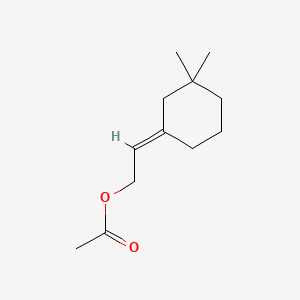
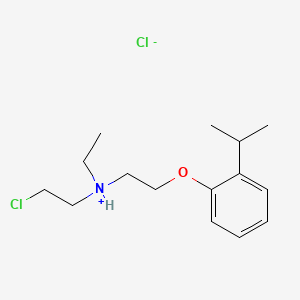

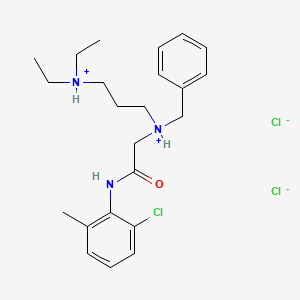
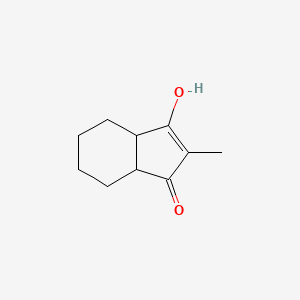

![N'-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N-phenylbenzenecarboximidamide](/img/structure/B13778868.png)
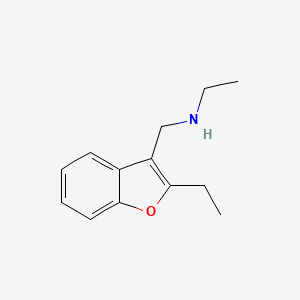
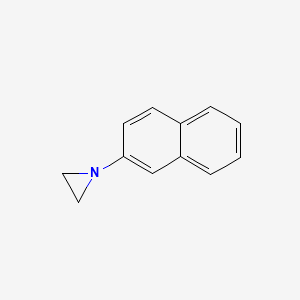

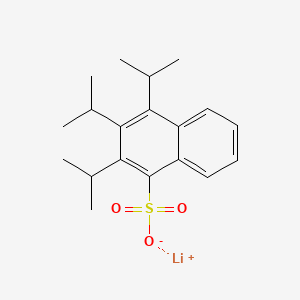

![[Hydroxy-(4-methylphenoxy)phosphoryl]formic acid](/img/structure/B13778911.png)
